

A Comparative Guide to the Pharmacokinetics of Oral vs. Intravenous Lysergide Tartrate

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Compound of Interest

Compound Name: *Lysergide tartrate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of **lysergide tartrate** administered orally versus intravenously. The following data and experimental protocols are synthesized from peer-reviewed clinical studies to support research and development in the field of psychedelic medicine.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of lysergide (LSD) following oral and intravenous administration of a dose equivalent to approximately 80 µg of LSD freebase are summarized below. The data clearly demonstrates the differences in absorption, distribution, and overall exposure between the two routes of administration.

Pharmacokinetic Parameter	Oral Lysergide Tartrate	Intravenous Lysergide Tartrate
Maximum Plasma Concentration (Cmax)	1.9 ± 0.5 ng/mL	5.3 ± 1.1 ng/mL
Time to Cmax (Tmax)	1.5 (0.5-3.0) h	0.25 (0.25-0.25) h
Area Under the Curve (AUC)	20.1 ± 6.0 h·ng/mL	25.1 ± 4.9 h·ng/mL
Elimination Half-life (t ^{1/2})	3.7 ± 0.9 h	3.6 ± 0.6 h
Absolute Oral Bioavailability	80%	100% (by definition)

Data presented as mean ± standard deviation, except for Tmax which is presented as median (range).

Experimental Protocols

The presented data is derived from a randomized, double-blind, placebo-controlled, five-period crossover study involving 20 healthy participants.[1][2]

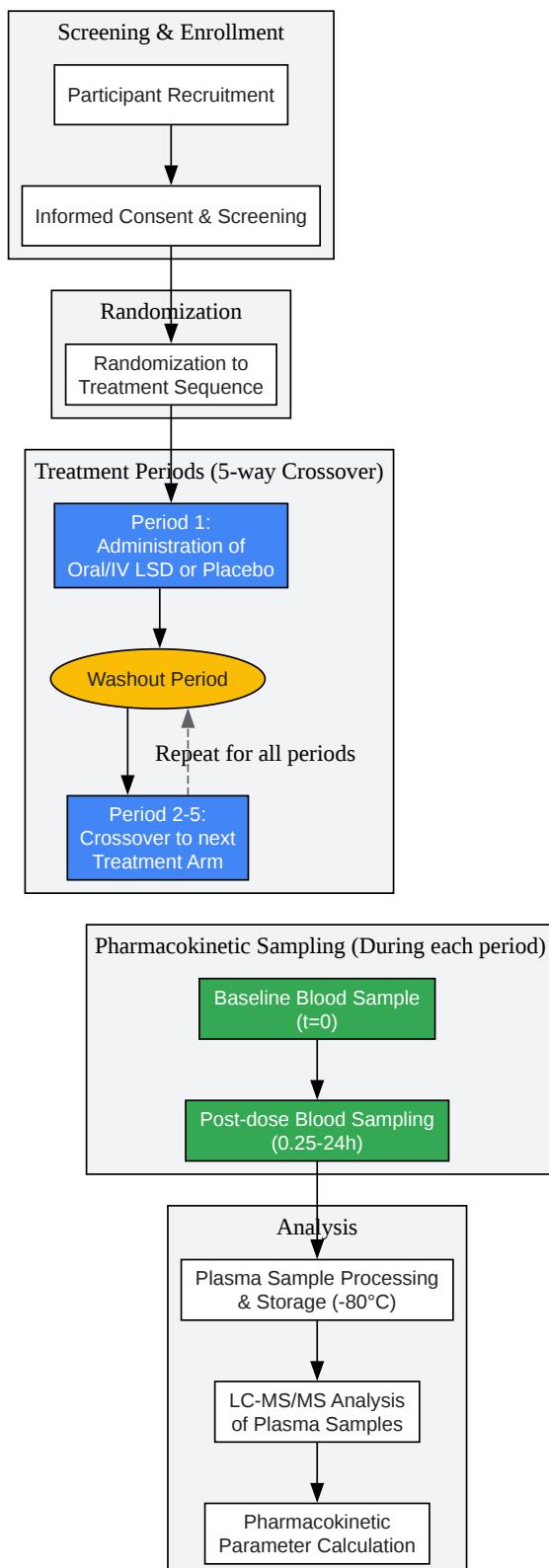
Study Design: Each participant received an ethanolic drinking solution of LSD base, a watery drinking solution of LSD tartrate, a rapid dissolvable tablet of LSD base, an intravenous formulation of LSD tartrate, and corresponding placebos in a randomized order across five different sessions.[2]

Dosing: The administered dose was equivalent to approximately 80 µg of LSD freebase.[1][3]

Blood Sampling: Blood samples for pharmacokinetic analysis were collected in lithium heparin tubes at the following time points: before drug administration and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 7, 8, 9, 10, 11, 12, 14, 16, and 24 hours after drug administration.[4] The samples were immediately centrifuged, and the resulting plasma was stored at -80°C until analysis.[4]

Analytical Method: Plasma concentrations of LSD were determined using a validated analytical method.

Experimental Workflow Diagram



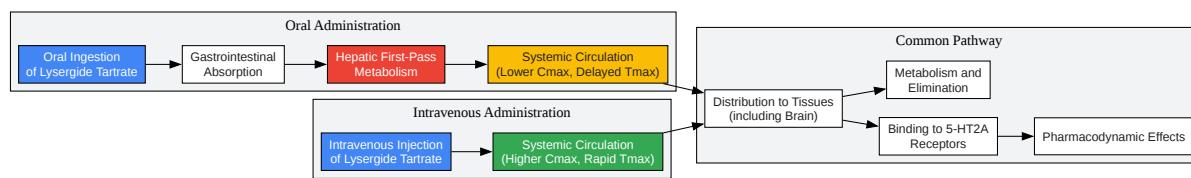
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Caption: Experimental workflow for the comparative pharmacokinetic study.

Discussion of Signaling Pathways and Logical Relationships

The primary mechanism of action for lysergide involves its potent agonism at serotonin receptors, particularly the 5-HT2A receptor. The differing pharmacokinetic profiles between oral and intravenous administration have a direct impact on the onset and intensity of subjective and physiological effects.

Intravenous administration leads to a rapid and high peak plasma concentration (Cmax), resulting in a faster onset of effects.^{[1][3]} In contrast, oral administration is subject to first-pass metabolism in the liver, which contributes to a lower Cmax and a delayed time to reach peak concentration (Tmax) as the drug is absorbed through the gastrointestinal tract.^[5] Despite these differences in initial absorption and peak concentration, the elimination half-life of lysergide remains similar for both routes of administration.^[3] The high oral bioavailability of approximately 80% indicates that a substantial portion of the orally administered dose reaches systemic circulation.^{[1][3][4]}



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Caption: Pharmacokinetic and pharmacodynamic pathway comparison.

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